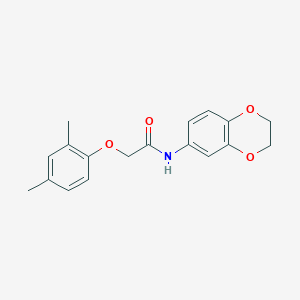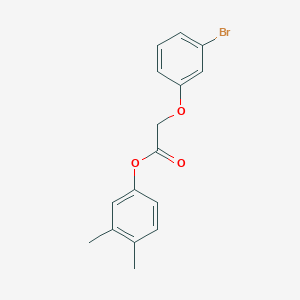
3-(4-morpholinyl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinyl)-2-phenylacrylonitrile is a compound of interest in various scientific studies due to its unique molecular structure and properties. This compound has been synthesized and analyzed through various techniques, contributing to a better understanding of its characteristics.
Synthesis Analysis
The synthesis of similar compounds involves methods such as conventional solvent methods, amination, and cyclization processes. For example, 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA) was synthesized via conventional solvent methods (El-Menyawy et al., 2013). Additionally, the preparation of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in certain syntheses, involves reactions with 2-aminoethanol, followed by catalytic hydrogenation (He Hongguan, 2014).
Molecular Structure Analysis
X-ray crystallography is commonly used to determine the crystal structure of such compounds. For instance, the crystal structure of ANMA was characterized as belonging to the monoclinic, P21 a space group (El-Menyawy et al., 2013).
Chemical Reactions and Properties
The compound exhibits interesting reactions such as the [2 + 2] cycloaddition reaction with 1-naphthalenecarbonitrile, forming stereoisomers confirmed by X-ray structural analysis (Düpp et al., 1993).
Physical Properties Analysis
The optical properties of these compounds, such as transmittance and reflectance, are studied over a range of wavelengths. For ANMA, the optical band gap and the complex refractive index were calculated, providing insights into its physical properties (El-Menyawy et al., 2013).
Chemical Properties Analysis
Detailed chemical properties of these compounds can be understood through various spectroscopic methods. For instance, the spectral studies of similar compounds have been conducted using FT-IR, NMR, and Mass spectral studies, which help in understanding the chemical behavior and interactions (Devi et al., 2018).
特性
IUPAC Name |
(Z)-3-morpholin-4-yl-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-13(12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,11H,6-9H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXHHFWRWCAW-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinyl)-2-phenylacrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)


![2-chloro-4-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B5637344.png)

![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}quinoxaline-5-carboxamide](/img/structure/B5637363.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637371.png)
![(4aR*,8aR*)-7-[(5-acetyl-2-thienyl)carbonyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5637378.png)
![3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5637382.png)

![3-{5-[1-(cyclopropylcarbonyl)-2-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5637392.png)
![3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5637399.png)
![1-[(2,4-difluorophenoxy)acetyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637417.png)